Nopalinic acid
Description
Structure
3D Structure
Properties
CAS No. |
63409-16-5 |
|---|---|
Molecular Formula |
C10H18N2O6 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[(4-amino-1-carboxybutyl)amino]pentanedioic acid |
InChI |
InChI=1S/C10H18N2O6/c11-5-1-2-6(9(15)16)12-7(10(17)18)3-4-8(13)14/h6-7,12H,1-5,11H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
UXZAXFPFSQRZOZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Nopalinic Acid
Nopaline (B31955) Synthase (NOS) Mediated Reductive Condensation
The primary enzyme responsible for the synthesis of both nopaline and nopalinic acid is nopaline synthase (NOS). nih.govrhea-db.orgresearchgate.netnih.gov This enzyme catalyzes a reductive condensation reaction, a key step in the production of these opines. plos.orgsemanticscholar.org
Nopaline synthase exhibits specificity for its substrates. For the synthesis of this compound, the enzyme utilizes L-ornithine and α-ketoglutarate. nih.govresearchgate.net Protein extracts from crown gall tumor tissues have been shown to synthesize this compound from these two substrates in the presence of NADPH. researchgate.net Studies have confirmed that NOS is responsible for the in vivo synthesis of both nopaline (from L-arginine and α-ketoglutarate) and this compound (ornaline). wikigenes.org The enzyme shows a preference for these specific amino acids, as others like histidine and lysine (B10760008) cannot be used as substitutes. nih.gov
It's noteworthy that while octopine (B30811) synthase (OCS), a related enzyme, primarily uses pyruvate (B1213749) as its α-keto acid substrate, it does not detectably utilize α-ketoglutarate. nih.gov This highlights the distinct substrate preferences that differentiate these opine synthases.
| Enzyme | Amino Acid Substrate | α-Keto Acid Substrate | Product |
| Nopaline Synthase (NOS) | L-Ornithine | α-Ketoglutarate | This compound |
| Nopaline Synthase (NOS) | L-Arginine | α-Ketoglutarate | Nopaline |
| Octopine Synthase (OCS) | L-Arginine | Pyruvate | Octopine |
This table summarizes the substrate specificity of Nopaline Synthase for producing this compound and nopaline, and compares it with Octopine Synthase.
The enzymatic reaction catalyzed by nopaline synthase is a reductive condensation. plos.orgsemanticscholar.org This process involves the formation of an imine intermediate from the amino acid and the α-keto acid, which is then reduced to form the final opine product. The kinetic studies of the purified enzyme suggest a ter-bi rapid-equilibrium random-order mechanism. rhea-db.org This indicates that the substrates can bind to the enzyme in any order before the catalytic reaction takes place.
The reductive condensation reaction catalyzed by nopaline synthase is dependent on the presence of a reducing cofactor. nih.govplos.orgsemanticscholar.org Specifically, the enzyme requires nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) for its activity. nih.govresearchgate.net While both NADH and NADPH can be used, NADPH is generally the preferred cofactor for opine dehydrogenases. wikipedia.orguniprot.org The synthesis of this compound from L-ornithine and α-ketoglutarate has been demonstrated to occur in the presence of NADPH. researchgate.net
Comparative Enzymology within the Opine Dehydrogenase Family
Nopaline synthase belongs to the broader family of opine dehydrogenases. wikipedia.org These enzymes are found in both bacteria and some marine invertebrates and act on the CH-NH substrate bond using NAD(P)+ as an acceptor. wikipedia.org
Kinetic analyses of various opine dehydrogenases reveal differences in their substrate specificities. For instance, a study on a flavin-containing opine dehydrogenase from Pseudomonas putida (PpOpnDH) showed that while it could use nopaline as a substrate, its catalytic efficiency (kcat/Km) was significantly lower compared to its activity with octopine. plos.org Inhibition studies with this enzyme indicated that this compound might also be an active substrate. plos.org Another study on nopaline oxidase showed it could accept both nopaline and octopine, with a Vmax ratio of 5:1 and similar Km values of 1.1 mM for both. nih.gov In contrast, octopine oxidase had high activity with octopine (Km = 1 mM) but very low activity with nopaline. nih.gov
| Enzyme | Substrate | Km (mM) | Vmax Ratio (Nopaline:Octopine) |
| Nopaline Oxidase | Nopaline | 1.1 | 5:1 |
| Nopaline Oxidase | Octopine | 1.1 | 5:1 |
| Octopine Oxidase | Octopine | 1 | - |
| Octopine Oxidase | Nopaline | - | Barely detectable activity |
This table presents a kinetic comparison of Nopaline Oxidase and Octopine Oxidase, highlighting their substrate affinity and reaction rates.
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is a sophisticated process orchestrated by the parasitic bacterium Agrobacterium tumefaciens within a host plant. This process is not native to the plant but is the result of genetic transformation, where the bacterium inserts a specific segment of its DNA into the plant's genome. The regulation of this synthesis is finely tuned, involving specific genes located on a bacterial plasmid and their controlled expression within the eukaryotic environment of the host organism.
Transcriptional Control of nos Gene Expression in Host Organisms
The synthesis of this compound is catalyzed by the enzyme nopaline synthase, which is encoded by the nos gene. wikigenes.org The expression of this bacterial gene within the plant host is a prime example of inter-kingdom gene regulation. The control of nos gene expression is primarily managed at the transcriptional level, dictated by regulatory sequences that are part of the transferred DNA (T-DNA) from the Agrobacterium Ti plasmid. wikipedia.org
The key to this control is the nos promoter, a sequence of DNA located upstream of the nos coding region. This promoter is recognized by the plant's own transcriptional machinery, allowing the foreign gene to be expressed. The nos promoter contains specific sequence elements, including a binding site for plant transcription factors, which enables it to function effectively in the eukaryotic host. wikigenes.org The promoter ensures that the nos gene is transcribed into messenger RNA (mRNA) by the plant's RNA polymerase.
Following transcription, the resulting mRNA molecule contains a 3' untranslated region that includes a polyadenylation signal, also derived from the nos gene sequence. wikigenes.org This signal is crucial for the proper processing and stability of the mRNA in the plant cell, leading to efficient translation into the nopaline synthase enzyme.
Interestingly, the expression of the nos gene can be subject to suppression. Studies have shown that introducing a partial nos gene into a tobacco plant already expressing a wild-type nos gene can lead to the significant inhibition of nopaline production. pnas.org This suppression is correlated with a decrease in the levels of nos mRNA, indicating that the regulation can be complex and is influenced by the presence of related gene sequences. pnas.org
Plasmid-Encoded Genes and Their Role in this compound Synthesis
The genetic blueprint for this compound synthesis resides not in the chromosome of Agrobacterium tumefaciens, but on a large, extrachromosomal piece of circular DNA known as the tumor-inducing (Ti) plasmid. wikipedia.org A specific segment of this plasmid, the T-DNA, is excised and transferred from the bacterium into the host plant's nucleus, where it integrates into the plant genome. wikipedia.orgbionity.com This natural genetic engineering process is the foundation of opine synthesis in the resulting crown gall tumors. bionity.com
The central gene responsible for the synthesis of the nopaline family of opines, which includes both nopaline and this compound, is the nopaline synthase (nos) gene. wikigenes.orgresearchgate.net This single gene is located on the T-DNA region of nopaline-type Ti plasmids. researchgate.net Once integrated into the plant genome, the nos gene is transcribed and translated by the host cell's machinery, producing the nopaline synthase enzyme. wikigenes.org
Nopaline synthase is the key catalyst in the reductive condensation reaction that forms this compound. researchgate.net The enzyme exhibits a degree of substrate flexibility. It can catalyze the condensation of α-ketoglutarate with either L-arginine to produce nopaline, or with L-ornithine to produce N2-(1,3-dicarboxypropyl)ornithine, the chemical name for this compound. wikigenes.orgfao.org Therefore, a single plasmid-encoded gene is directly responsible for the production of this specific opine within the transformed plant tissue.
Table 1: Key Gene Involved in this compound Biosynthesis
| Gene Name | Encoded Enzyme | Plasmid Location | Function in this compound Synthesis |
| nos | Nopaline Synthase | T-DNA region of Ti plasmid | Catalyzes the reductive condensation of L-ornithine and α-ketoglutarate. wikigenes.orgresearchgate.net |
Metabolic Interconnections with Primary Amino Acid Metabolism
The synthesis of this compound is intrinsically linked to the host plant's primary metabolic pathways, particularly those of amino acid metabolism. The production of this opine co-opts fundamental building blocks from the host's metabolic pools, demonstrating a classic example of metabolic parasitism.
This compound is a secondary amine derivative formed by the condensation of an amino acid with a keto acid. wikipedia.orgbionity.com The specific precursors for this compound are L-ornithine and α-ketoglutarate. fao.org Both of these molecules are crucial intermediates in the central metabolism of plants and other organisms.
α-Ketoglutarate: This dicarboxylic acid is a key intermediate in the Citric Acid Cycle (TCA cycle), a central hub of cellular respiration and energy metabolism. researchgate.net The TCA cycle is also a major source of carbon skeletons for the biosynthesis of numerous amino acids. For instance, α-ketoglutarate is the direct precursor for the synthesis of glutamate (B1630785), which in turn can be used to produce glutamine, proline, and arginine. nih.govwikipedia.org By utilizing α-ketoglutarate, this compound synthesis directly taps (B36270) into the plant's core carbon and energy metabolism. dur.ac.uk
L-Ornithine: This non-proteinogenic amino acid is a central intermediate in the urea (B33335) cycle, the metabolic pathway responsible for the detoxification of ammonia (B1221849) and the synthesis of arginine. nih.gov In plants, the urea cycle and arginine biosynthesis are closely linked pathways. Glutamate serves as a precursor for ornithine synthesis. nih.gov Therefore, the diversion of ornithine for this compound production creates a direct link to the metabolism of glutamate and arginine.
The enzymatic reaction catalyzed by nopaline synthase, which joins α-ketoglutarate and L-ornithine, represents a metabolic shunt. It diverts these important intermediates away from their normal roles in energy production, nitrogen assimilation, and the synthesis of essential amino acids. dur.ac.ukfrontiersin.org This redirection of metabolic flux serves the bacterium's purpose, as the resulting this compound is a specific carbon and nitrogen source that only the inciting Agrobacterium strain can catabolize. wikipedia.orgbionity.com
Table 2: Metabolic Precursors of this compound and Their Primary Metabolic Roles
| Precursor | Chemical Class | Primary Metabolic Pathway(s) | Role in Primary Metabolism |
| L-Ornithine | Amino Acid | Urea Cycle, Arginine Biosynthesis | Intermediate in the synthesis of arginine and detoxification of ammonia. nih.gov |
| α-Ketoglutarate | Keto Acid | Citric Acid (TCA) Cycle, Amino Acid Biosynthesis | Key intermediate in cellular respiration; precursor for glutamate, glutamine, proline, and arginine. nih.govwikipedia.org |
Occurrence and Biological Distribution of Nopalinic Acid
Environmental and Ecological Niche Distribution
Soil Microbe Interactions and Nopalinic Acid Cycling
This compound, a member of the nopaline (B31955) family of opines, plays a significant role in mediating interactions between soil microbes, particularly in the specialized niche created by crown gall tumors. These tumors, induced by Agrobacterium tumefaciens, are reprogrammed to synthesize opines, which then serve as a crucial source of carbon and nitrogen for the inciting bacterium. wikipedia.orgresearchgate.net This process, often termed the "opine concept," establishes a unique chemical environment that favors the growth and proliferation of the pathogenic Agrobacterium. researchgate.netasm.orgnih.govapsnet.org
The production and secretion of this compound and other opines by the plant tumor create a selective pressure in the surrounding soil, or "tumorsphere." Agrobacterium tumefaciens strains that induce the synthesis of nopaline-family opines carry corresponding genes on their Ti plasmid that allow them to specifically catabolize these compounds. nih.gov This provides them with a competitive advantage over other soil microorganisms that cannot utilize these unique metabolites. researchgate.net
However, Agrobacterium is not the only microbe capable of utilizing opines. Other soil bacteria, such as certain species of Pseudomonas, have also been shown to catabolize nopaline and its derivatives, leading to direct competition for these resources. The presence of these competing microbes can influence the population dynamics within the tumorsphere. The cycling of this compound involves its release from the tumor cells, uptake by competent bacteria, and subsequent enzymatic breakdown to release essential nutrients like carbon and nitrogen, which are then assimilated into the microbial biomass. mdpi.comfao.org This localized nutrient cycling sustains the microbial community associated with the crown gall. nih.govcopernicus.org The ability of various microbes to degrade phytohormones and other plant-derived compounds further shapes these complex interactions in the soil. nih.gov The composition of the microbial community and the strength of these interactions can change over time as the soil environment is conditioned by the plant and its associated microbes. stanford.edu
The table below summarizes the key microbial players and their roles in the cycling of this compound.
| Microbial Group | Role in this compound Cycling | Key Functions |
| Agrobacterium tumefaciens | Primary Producer (inducer) & Consumer | Induces synthesis of this compound in plant tumors via T-DNA transfer. nih.gov Possesses specific catabolic genes on the Ti plasmid for its utilization as a carbon and nitrogen source. wikipedia.org |
| Pseudomonas spp. | Competitor/Consumer | Some strains can utilize nopaline-family opines, competing with Agrobacterium for nutrients. |
| Other Soil Microbiota | Secondary Consumers/Decomposers | May participate in the broader decomposition of organic matter in the tumorsphere, influencing overall nutrient availability. researchgate.net |
Horizontal Gene Transfer Events Related to Opine Production
The synthesis of opines, including this compound, is a direct result of a remarkable instance of horizontal gene transfer (HGT) from a bacterium to a plant. phytopharmajournal.com Agrobacterium tumefaciens carries a large plasmid known as the tumor-inducing (Ti) plasmid. nih.gov A specific segment of this plasmid, the Transfer DNA (T-DNA), is excised and transferred from the bacterium into the nucleus of a susceptible plant cell, where it integrates into the host's genome. wikipedia.orgapsnet.org
This T-DNA carries the genes necessary for the synthesis of both phytohormones, which cause the tumorous growth, and opines like this compound. wikipedia.org By inserting these genes into the plant, the bacterium effectively engineers the host to produce a specialized food source for itself. This process is a natural example of inter-kingdom HGT. phytopharmajournal.com
Furthermore, the Ti plasmid itself is a mobile genetic element that can be transferred between bacteria through conjugation, another form of HGT. apsnet.orgoup.com The Ti plasmids carry all the necessary genes for their own replication and conjugative transfer, including tra and trb operons. oup.com The expression of these transfer genes can be induced by the presence of specific opines, known as conjugal opines. researchgate.netapsnet.org When a competent recipient Agrobacterium (one lacking a Ti plasmid) is in the vicinity of an opine-producing tumor, the opines can trigger the donor bacterium to transfer a copy of its Ti plasmid. This event disseminates the genetic information required for both pathogenesis (tumor induction) and opine catabolism throughout the agrobacterial population, ensuring the persistence and propagation of these traits. nih.gov The mosaic structure of Ti plasmids suggests a long evolutionary history shaped by extensive HGT and recombination events. oup.com
The key genetic elements involved in the horizontal transfer related to this compound production are detailed in the table below.
| Genetic Element | Location | Function in Horizontal Gene Transfer |
| T-DNA (Transfer DNA) | Ti Plasmid | The segment of DNA transferred from Agrobacterium to the plant cell genome. It carries the genes for opine (e.g., this compound) synthesis. phytopharmajournal.comwikipedia.org |
| vir (virulence) genes | Ti Plasmid | Encode the protein machinery required to process and transfer the T-DNA from the bacterium to the plant cell. nih.govwikipedia.org |
| Ti Plasmid | Agrobacterium cytoplasm | A large, conjugative plasmid that carries the T-DNA and vir genes. It can be transferred horizontally between compatible bacteria. nih.govoup.com |
| Opine Catabolism Genes (noc) | Ti Plasmid | Genes responsible for the uptake and breakdown of nopaline-family opines, including this compound. Their transfer via the Ti plasmid allows recipient bacteria to utilize the opines. nih.gov |
| Conjugal Transfer Genes (tra, trb) | Ti Plasmid | Regulate the conjugative transfer of the Ti plasmid from a donor to a recipient bacterium, a process that can be induced by specific opines. oup.com |
Advanced Analytical Methodologies for Nopalinic Acid Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for isolating nopalinic acid from other components in a mixture, a critical step for accurate quantification and identification. The choice between liquid or gas chromatography is primarily dictated by the physicochemical properties of the analyte and the objectives of the analysis.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of non-volatile, polar metabolites like this compound. nih.govnih.gov This approach offers a powerful combination of physical separation based on polarity and highly sensitive and specific detection based on mass-to-charge ratio (m/z) and fragmentation patterns. The challenges in analyzing amino acids and related compounds, such as poor retention on standard reversed-phase columns and matrix effects, have led to the development of specialized columns and methodologies. nih.govnih.gov For instance, an Intrada Amino Acid column has been successfully used for the chromatographic separation of 20 proteinogenic amino acids within 13 minutes. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC), a variation of HPLC that uses smaller particle-sized columns, offers even greater resolution and faster analysis times and has been effectively coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) for metabolomics studies that include the detection of this compound. nih.gov
Development of Robust HPLC-MS/MS Protocols for Isomeric Differentiation
A significant analytical challenge is the differentiation of isomers—molecules with the same chemical formula but different structural arrangements. This compound possesses chiral centers, leading to the existence of stereoisomers. Standard LC-MS/MS methods may not distinguish between such isomers. Consequently, advanced strategies are required to develop robust protocols for their differentiation.
One approach involves the use of specialized separation techniques prior to mass analysis. SelexION®, a form of differential mobility separation, can separate isomers based on their different shapes and sizes after they exit the LC column and before they enter the mass spectrometer. sciex.com This technique has been successfully applied to resolve retinoic acid isomers, demonstrating its potential for other isomeric compounds. sciex.com
Another powerful strategy is online, in-source derivatization. For example, coupling an electrospray ionization source with a droplet-based reaction can differentiate saccharide isomers. nih.govrsc.org In this method, a reagent like phenylboronic acid reacts with the isomers as they elute from the LC column, forming derivative ions. These derivatives then undergo collision-induced dissociation (CID) in the mass spectrometer, producing unique fragment ions or different relative abundances of common ions, which allows for their differentiation even if they are not fully separated by chromatography. nih.govrsc.org
Mathematical algorithms can also aid in isomer recognition when chromatographic separation is incomplete. The Linear Equation of Deconvolution Analysis (LEDA) algorithm processes MS/MS data to assign relative abundances to each isomer contributing to an unresolved chromatographic peak, enabling their distinction and quantification. mdpi.commdpi.com
The table below summarizes potential strategies for developing HPLC-MS/MS protocols for the isomeric differentiation of compounds like this compound.
| Strategy | Principle | Application Example | Citation |
| Differential Mobility Separation (DMS) | Ions are separated based on their mobility in a gas under the influence of an electric field, which differs for various isomers. | Separation of retinoic acid isomers using SelexION® technology. | sciex.com |
| Online Chemical Derivatization | A reagent is introduced into the ion source to react with isomers post-chromatography, forming derivatives with distinct MS/MS fragmentation patterns. | Phenylboronic acid derivatization to differentiate saccharide isomers. | nih.govrsc.org |
| Mathematical Deconvolution | Algorithms process MS/MS data from co-eluting isomers to mathematically resolve their individual contributions to the signal. | Use of Linear Equation of Deconvolution Analysis (LEDA) to distinguish caffeoylquinic acid isomers. | mdpi.com |
| Chiral Chromatography | Utilizes a chiral stationary phase in the HPLC column to achieve physical separation of enantiomers before they enter the mass spectrometer. | Separation of D- and L-amino acid enantiomers on a chiral column. | nih.gov |
Application in Complex Biological Matrices
Quantifying this compound in biological matrices such as plasma, urine, or tissue extracts is complicated by the presence of numerous other molecules that can interfere with the analysis. nih.govresearchgate.net This "matrix effect" can suppress or enhance the ionization of the target analyte, leading to inaccurate results. researchgate.net Therefore, robust sample preparation and analytical methods are essential.
LC-MS/MS-based metabolomics studies have successfully detected this compound in various biological samples. In a study on diabetic rats, this compound was identified in serum using UPLC-Q-TOF-MS. nih.gov The sample preparation involved protein precipitation with a mixture of acetonitrile (B52724) and methanol (B129727). nih.gov Similarly, non-targeted LC-MS analysis identified this compound as a metabolite in Drosophila melanogaster larvae, where samples were prepared using a methanol-water solution. nih.govscispace.com
To overcome matrix effects and ensure accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. researchgate.net An ideal SIL-IS for this compound would be a version of the molecule where several atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). This standard is added to the sample at the beginning of the preparation process and behaves almost identically to the native analyte during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer due to its higher mass. This allows for the correction of both sample loss during preparation and matrix-induced ionization variability. researchgate.net
The table below outlines a typical workflow for the quantification of an amino acid like this compound in a biological matrix using LC-MS/MS.
| Step | Description | Key Considerations | Citation |
| 1. Sample Collection & Spiking | The biological sample (e.g., plasma, serum) is collected. A known amount of a stable isotope-labeled internal standard (IS) is added. | A small sample volume is often sufficient (e.g., 5-100 µL). The IS should be structurally identical to the analyte but mass-shifted. | nih.govnih.govjapsonline.com |
| 2. Sample Preparation | Proteins are precipitated and removed, typically using organic solvents like acetonitrile, methanol, or a mixture. The sample is then centrifuged. | The extraction solvent must efficiently precipitate proteins while keeping the analyte in the supernatant. | nih.govnih.govjapsonline.com |
| 3. Extraction & Concentration | The supernatant containing the analyte and IS is transferred. It may be concentrated by evaporating the solvent (e.g., under nitrogen) and reconstituting in a mobile phase-compatible solution. | This step removes non-volatile salts and can increase the concentration of the analyte, improving sensitivity. | nih.govjapsonline.com |
| 4. LC-MS/MS Analysis | The prepared sample is injected into the LC-MS/MS system. The analyte and IS are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). | An appropriate LC column (e.g., HILIC, specialized amino acid column) and mobile phase gradient are crucial for good separation. MRM provides high specificity and sensitivity. | nih.govresearchgate.net |
| 5. Quantification | The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in a similar matrix. | The use of the IS corrects for matrix effects and variability in sample processing and instrument response. | researchgate.netjapsonline.com |
Gas Chromatography (GC) Approaches (where applicable for derivatized forms)
Gas chromatography is a powerful separation technique, but it is generally restricted to analytes that are volatile and thermally stable. This compound, being a polar amino acid with multiple carboxylic and amino groups, is non-volatile and would decompose at the high temperatures used in a GC injector port. sigmaaldrich.comthermofisher.com Therefore, its analysis by GC-MS requires a chemical modification step known as derivatization.
Derivatization chemically converts the polar functional groups (–COOH, –NH₂, –OH) into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.commdpi.com A common strategy for amino acids is a two-step process:
Esterification: The carboxylic acid groups are converted to esters (e.g., methyl or ethyl esters).
Acylation: The amino groups are converted to amides using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com
Alternatively, silylation is a widely used single-step derivatization technique where active hydrogens on the polar groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comthermofisher.com The resulting TBDMS derivatives are known to be more stable against hydrolysis than TMS derivatives. sigmaaldrich.com Once derivatized, the compound can be analyzed by GC-MS, where it is identified based on its retention time and the characteristic fragmentation pattern of the derivative in the mass spectrum. sigmaaldrich.com
Spectroscopic and Spectrometric Characterization Methods
While chromatography coupled with mass spectrometry is excellent for separation and quantification, other spectroscopic techniques are indispensable for the definitive structural confirmation and purity assessment of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation and confirmation of organic molecules. tum.de By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial arrangement. tum.deuzh.ch
For structural confirmation of this compound, a suite of NMR experiments would be employed:
¹H NMR: Provides information on the number and types of protons and their neighboring protons (via spin-spin coupling).
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
2D Correlation Spectroscopy (COSY): Reveals which protons are coupled to each other, helping to establish proton-proton connectivities within molecular fragments.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with the carbon atom it is directly attached to.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments to build the complete carbon skeleton. tum.de
By combining the information from these experiments, the complete chemical structure of this compound can be unequivocally confirmed and distinguished from its isomers. researchgate.net
For purity assessment , quantitative NMR (qNMR) is a highly accurate primary ratio method. nih.govnist.gov The principle of qNMR is to compare the integrated signal intensity of one or more specific resonances from the analyte with that of a certified reference standard of known purity, which is added to the sample in a precisely known amount. nih.gov The mass purity of the analyte can then be calculated directly. qNMR is a powerful alternative and complement to traditional purity assessments because it is non-destructive and can often detect impurities that are missed by other methods. nih.govnist.gov
The table below illustrates the data required for a qNMR purity assessment.
| Parameter | Analyte (this compound) | Internal Standard (e.g., Maleic Acid) | Description |
| Weight (W) | W_analyte | W_std | The precise weight of the analyte and the internal standard added to the NMR tube. |
| Molar Mass (M) | 262.26 g/mol | 116.07 g/mol | The molar mass of the analyte and the standard. nih.gov |
| Purity of Standard (P_std) | - | e.g., 99.9% | The certified purity of the internal standard. |
| Number of Protons (N) | N_analyte | N_std | The number of protons corresponding to the integrated NMR signal for the analyte and the standard. |
| Integral Value (I) | I_analyte | I_std | The integrated area of the selected NMR signal for the analyte and the standard. |
| Purity Calculation | P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std | Equation to calculate the purity of the analyte. |
Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Molecular Signature Analysis
The structural elucidation and sensitive detection of this compound in complex biological matrices heavily rely on advanced mass spectrometry techniques. High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable for generating a unique molecular signature of the compound.
HRMS provides highly accurate mass measurements, typically to within 5 ppm, which is crucial for determining the elemental composition of this compound (C10H18N2O6) and distinguishing it from other isobaric compounds. mdpi.comdrug-dev.com The theoretical monoisotopic mass of this compound is 262.1165 Da. uni.lu HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can measure the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 263.12378, confirming its elemental formula with high confidence. uni.luresearchgate.net
Tandem MS (or MS/MS) offers an additional layer of structural confirmation through controlled fragmentation of a selected precursor ion. nih.govwikipedia.org In a typical MS/MS experiment, the this compound precursor ion (e.g., m/z 263.12378) is isolated and then subjected to collision-induced dissociation (CID). researchgate.net This process generates a characteristic pattern of product ions that reflects the molecule's structure. For this compound, which is formed from glutamic acid and ornithine, fragmentation would be expected along the peptide-like bond and within the amino acid residues, leading to specific neutral losses (e.g., H2O, CO2) and the formation of characteristic fragment ions. researchgate.netnih.gov This fragmentation pattern serves as a highly specific fingerprint for unambiguous identification.
Table 1: Illustrative HRMS and Tandem MS Data for this compound This table presents hypothetical yet scientifically plausible data based on the known structure of this compound and principles of mass spectrometry.
| Analytical Parameter | Technique | Expected Value (m/z) | Description |
|---|---|---|---|
| Precursor Ion [M+H]+ | HRMS | 263.12378 | Protonated molecule of this compound, used for accurate mass determination and elemental composition confirmation. uni.lu |
| Precursor Ion [M-H]- | HRMS | 261.10922 | Deprotonated molecule, often observed in negative ion mode. uni.lu |
| Product Ion 1 | Tandem MS (CID) | 245.1132 | Represents the neutral loss of water (H2O) from the precursor ion. |
| Product Ion 2 | Tandem MS (CID) | 217.1183 | Represents the neutral loss of formic acid (CH2O2) from the precursor ion. |
| Product Ion 3 | Tandem MS (CID) | 130.0863 | Represents a fragment corresponding to the ornithine moiety after cleavage. |
| Product Ion 4 | Tandem MS (CID) | 148.0604 | Represents a fragment corresponding to the glutamic acid moiety after cleavage. |
Isotopic Labeling and Tracing Methodologies
Isotopic labeling techniques are powerful tools for investigating the metabolic origins and dynamics of this compound within a biological system. creative-proteomics.com These methods involve introducing atoms with a heavier, stable isotope (like ¹³C or ¹⁵N) or a radioactive isotope into precursor molecules to trace their incorporation into the final product. sigmaaldrich.com
Stable Isotope Probing (SIP) with ¹³C-Labeled this compound for Metabolic Flux Analysis
Stable Isotope Probing (SIP) is a sophisticated technique used to trace the flow of atoms through metabolic pathways and quantify the rates of these reactions, known as metabolic flux analysis (MFA). frontiersin.orgmdpi.comnih.gov In the context of this compound, an organism or tissue culture known to produce it would be supplied with a precursor molecule uniformly labeled with ¹³C, such as U-¹³C-glutamate or U-¹³C-ornithine. isotope.com
As the organism metabolizes the labeled precursor, the ¹³C atoms are incorporated into the this compound structure. By using HRMS to analyze extracts over time, researchers can detect a series of new peaks corresponding to this compound molecules containing one, two, or more ¹³C atoms (isotopologues). rsc.org The rate at which these heavier isotopologues appear and their relative abundances provide quantitative data on the flux through the this compound biosynthetic pathway. mdpi.com This approach can reveal how different environmental conditions or genetic modifications affect the production rate of this compound.
Table 2: Hypothetical Results of a ¹³C Stable Isotope Probing Experiment This table illustrates the expected mass shifts in this compound when a ¹³C-labeled precursor is metabolized. This compound has 10 carbon atoms.
| Isotopologue | Number of 13C Atoms | Expected [M+H]+ m/z | Interpretation |
|---|---|---|---|
| M+0 | 0 | 263.1238 | Unlabeled, naturally abundant this compound. |
| M+1 | 1 | 264.1271 | This compound with one 13C atom incorporated. |
| M+5 | 5 | 268.1406 | This compound with five 13C atoms, potentially from the incorporation of a U-13C-glutamate precursor. |
| M+10 | 10 | 273.1573 | Fully labeled this compound, indicating all carbons are derived from the supplied labeled source. |
Radiotracer Studies for Biosynthetic Pathway Elucidation
Radiotracer studies offer an alternative, highly sensitive method for pathway elucidation. nih.govnih.gov This approach involves feeding a biological system with a precursor molecule labeled with a radioactive isotope, such as ¹⁴C or ³H. For this compound, one might use [¹⁴C]-arginine or [¹⁴C]-ornithine.
After an incubation period, cellular components are extracted and separated using techniques like High-Performance Liquid Chromatography (HPLC). A radioactivity detector is used in-line with the HPLC to identify which of the separated compounds are radioactive. The detection of a radioactive peak at the retention time corresponding to a this compound standard would provide definitive evidence that the labeled precursor is directly used in its biosynthesis. This method is exceptionally useful for confirming precursor-product relationships in a metabolic pathway.
Enzymatic Assays for Qualitative and Quantitative Detection in Biological Extracts
Enzymatic assays provide a functional method for detecting and quantifying this compound by leveraging the high specificity of enzymes. sigmaaldrich.comfrontiersin.org this compound is an opine, synthesized by opine dehydrogenases. google.comresearchgate.net A quantitative assay for this compound can be designed based on the reverse reaction of its synthesizing enzyme.
For example, an opine dehydrogenase that synthesizes this compound from ornithine and α-ketoglutarate in the presence of NADH would, in reverse, catalyze the oxidation of this compound in the presence of NAD⁺. The assay would measure the rate of NAD⁺ reduction to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. frontiersin.org The rate of this reaction is directly proportional to the concentration of this compound in the sample, allowing for its quantification. athenaes.com The high substrate specificity of the enzyme ensures that only this compound (or very closely related opines) is measured, minimizing interference from other compounds in the biological extract.
Integration of Genetic Knockout Strategies for Methodological Validation
The validation of any analytical method's specificity is paramount. Genetic knockout (KO) strategies, particularly using CRISPR-Cas9 technology, represent the gold standard for confirming that the signal being measured is unequivocally from the target analyte. stjohnslabs.comantibodies.com
To validate an HRMS or enzymatic assay for this compound, researchers would first identify the gene encoding the specific opine synthase responsible for its production in an organism like Helianthus annuus. flavscents.com Using CRISPR-Cas9, a mutant line of the organism would be created in which this gene is inactivated or "knocked out." horizondiscovery.comresearchgate.net
Extracts from both the wild-type (normal) organism and the knockout (mutant) organism would then be analyzed using the developed method. A valid method will detect a clear signal for this compound in the wild-type extract but will show a complete absence of this signal in the knockout extract. horizondiscovery.comnih.gov This result provides unambiguous proof that the analytical signal is dependent on the genetic machinery for this compound synthesis and is therefore highly specific to the compound of interest.
Biological Roles and Molecular Mechanisms of Nopalinic Acid
Role in Agrobacterium Pathogenesis and Crown Gall Development
The synthesis of nopalinic acid within the plant tumor is a direct consequence of genetic manipulation by Agrobacterium. This process is central to the "opine concept," which posits that the bacterium engineers its host to produce a unique food source that it is specially adapted to consume. plos.org
Agrobacterium strains that induce the synthesis of nopaline-family opines carry a corresponding set of genes on their Ti plasmid that enables them to catabolize these compounds. frontiersin.orgfrontiersin.org The catabolism of nopaline (B31955) and this compound is governed by the nopaline catabolism (noc) region of the Ti plasmid. nih.govoup.com This region contains a series of genes organized into operons responsible for the transport of this compound into the bacterial cell and its subsequent enzymatic degradation. nih.govasm.org
The process begins with the uptake of this compound from the tumor environment, a function mediated by specific transport proteins encoded within the noc region. nih.govasm.org Once inside the bacterium, enzymes such as nopaline oxidase break down the opine, releasing its constituent amino acids and α-ketoglutarate, which can then enter the bacterium's primary metabolic pathways. nih.govresearchgate.net This provides the bacterium with essential carbon and nitrogen, allowing it to thrive within the tumor. nih.gov Research has identified several key genes within the noc region that are crucial for this process.
Table 1: Key Genes in the Nopaline Catabolism (noc) Region of Agrobacterium Ti Plasmids
| Gene/Locus | Proposed Function | Reference(s) |
| noxA/noxB | Believed to be involved in the oxidative degradation of nopaline. | plos.org |
| NopU | Associated with the uptake/transport of nopaline into the bacterial cell. | nih.gov |
| NopC | Nopaline catabolism; mutants are deficient in nopaline oxidase activity. | nih.gov |
| OrnC | Ornithine catabolism, utilizing one of the breakdown products of opines. | nih.gov |
| NocR | A regulatory protein that detects nopaline and controls the expression of catabolic genes. | nih.gov |
The ability to exclusively utilize opines like this compound confers a significant competitive advantage, or "fitness," to the inciting Agrobacterium strain within the crown gall. frontiersin.orgnih.gov The tumor environment, which the bacterium itself creates, becomes a specialized niche rich in nutrients that other soil microbes cannot easily metabolize. nih.gov This selective pressure ensures the proliferation of the pathogenic strain, contributing to the persistence of the infection. nih.govnih.gov
While the primary virulence factors of Agrobacterium are the genes responsible for T-DNA transfer and tumor induction (vir genes), the opine catabolic system is intrinsically linked to the pathogenic life cycle. nih.gov It represents the "reward" for successful infection, allowing the bacterium to benefit from the disease state it causes. nih.gov Furthermore, some opines can act as signaling molecules, inducing the conjugal transfer of the Ti plasmid between bacteria, which can enhance the spread of pathogenic traits within the bacterial population. nih.govfrontiersin.orgnih.gov This entire system—engineering the host to produce a specific nutrient and then consuming it—enhances bacterial survival, colonization, and persistence in the host environment. oup.comnih.gov
Impact on Host Organism Metabolism and Physiology
The forced production of this compound and the subsequent development of a crown gall tumor have profound effects on the host plant's local metabolism and physiology. The tumor acts as a strong metabolic sink, redirecting the plant's resources to support its own growth and the production of opines. frontiersin.orgresearchgate.net
This compound is a derivative formed from the condensation of an amino acid (L-ornithine) and an α-keto acid (α-ketoglutarate). annualreviews.org The synthesis of this compound is catalyzed by nopaline synthase, an enzyme encoded by a T-DNA gene and expressed within the transformed plant cells. annualreviews.org This process commandeers the host's cellular machinery and precursors from its amino acid and carbon metabolism pools. annualreviews.orgresearchgate.net Consequently, the metabolic pathways of arginine, ornithine, and glutamic acid are directly impacted as these molecules are diverted towards opine synthesis. annualreviews.orgnih.gov This redirection of resources represents a significant metabolic burden on the host plant, altering the local balance of amino acids within the tumor tissue. nih.gov
Direct molecular interactions between this compound and host fatty acid metabolism have not been extensively documented. However, the physiological environment of the crown gall tumor indirectly leads to significant changes in lipid metabolism. The rapid, uncontrolled cell proliferation within the tumor creates a high demand for energy and oxygen. nih.gov This increased metabolic rate leads to a state of hypoxia, or low oxygen, within the gall tissue. researchgate.netnih.govfrontiersin.org
In response to hypoxic stress, plants are known to modulate their fatty acid metabolism to maintain the integrity of cellular membranes. researchgate.net Specifically, genes encoding fatty acid desaturases, such as SAD6, have been found to be induced in crown galls. researchgate.netnih.gov These enzymes play a role in adapting lipid membranes to stress conditions. Therefore, while not a direct effect of this compound itself, the tumorous growth it helps sustain creates a hypoxic environment that necessitates a host response involving the modulation of fatty acid metabolism. researchgate.net
The development of a crown gall profoundly alters the energy metabolism of the affected plant tissue. Gene expression profiling of crown galls has revealed a metabolic shift from autotrophic (photosynthesis-based) to heterotrophic (nutrient-import based) energy production. nih.govfrontiersin.org More significantly, the hypoxic conditions created by the tumor's high respiration rate limit the efficiency of aerobic respiration via the mitochondrial electron transport chain. nih.govnih.gov
As a result, the tumor cells increasingly rely on anaerobic pathways, such as alcoholic fermentation, to generate ATP. nih.govfrontiersin.org This represents a major shift in cellular energetics, moving away from efficient mitochondrial function. The high oxygen consumption of the gall tissue is a direct consequence of the rapid cell division and metabolic activity required to produce opines and support tumor growth. nih.gov Studies have shown that compounds which inhibit mitochondrial respiration can effectively destroy crown gall cells, highlighting the unique and potentially vulnerable energetic state of the tumor. cas.cz Thus, the production of opines like this compound is linked to a tumor environment that suppresses normal mitochondrial energetics in the host.
Table 2: Summary of this compound's Metabolic Influence
| Area of Impact | Direct/Indirect | Mechanism | Key Host Effects | Reference(s) |
| Amino Acid Metabolism | Direct | Diversion of L-ornithine and α-ketoglutarate pools for opine synthesis by T-DNA encoded enzymes. | Alteration of host amino acid balance; creation of a metabolic sink. | annualreviews.orgnih.gov |
| Fatty Acid Metabolism | Indirect | Tumor proliferation leads to hypoxia, which induces host stress responses. | Upregulation of fatty acid desaturase genes to maintain membrane integrity under stress. | researchgate.netnih.govresearchgate.net |
| Mitochondrial Energetics | Indirect | High respiration rate of the tumor creates hypoxic conditions. | Shift from aerobic mitochondrial respiration to anaerobic fermentation for energy production. | nih.govnih.govfrontiersin.org |
Interspecies Chemical Communication and Ecological Interactions
This compound, a derivative of the amino acid ornithine and α-ketoglutarate, plays a significant role in the intricate chemical dialogue between the plant pathogen Agrobacterium tumefaciens and its host plant. nih.govplos.org This interaction is a classic example of metabolic parasitism, where the bacterium genetically engineers the host to produce specific compounds, known as opines, for its exclusive benefit.
Role as a Signaling Molecule in Plant-Microbe Symbioses or Pathogeneses
This compound functions as a key signaling molecule within the pathogenic relationship established by nopaline-type strains of Agrobacterium tumefaciens. nih.gov The synthesis of this compound does not occur naturally in plants; instead, it is a direct result of the expression of genes transferred from the bacterium's tumor-inducing (Ti) plasmid into the plant's genome. apsnet.org Specifically, the nopaline synthase (NOS) enzyme, encoded by a T-DNA gene, catalyzes the reductive condensation of L-ornithine and α-ketoglutarate to produce this compound within the transformed plant cells. nih.govplos.organnualreviews.org
Once synthesized, these opines are released from the plant tumor cells into the surrounding environment, creating a specialized chemical niche. asm.orgnih.gov This niche provides a selective advantage to the inciting Agrobacterium strain, which possesses the unique ability to utilize these opines as a source of carbon and nitrogen. apsnet.orguniversiteitleiden.nl this compound, alongside nopaline, therefore acts as a specific nutrient signal, promoting the growth and proliferation of the pathogenic bacterium. nih.govdur.ac.uk
Furthermore, opines can act as inducers for the conjugative transfer of the Ti plasmid between bacterial cells, amplifying the population of virulent bacteria capable of opine catabolism. apsnet.org The presence of this compound in the tumor environment is thus a direct consequence of host manipulation by the pathogen, serving as both a nutrient source and a signal that sustains the bacterial infection. nih.gov This entire process, from the directed synthesis by the host to the specific catabolism by the bacterium, is a cornerstone of the "opine concept" in Agrobacterium pathogenesis. nih.gov
Evolutionary Divergence of Opine Utilization Systems
The systems for opine utilization demonstrate considerable evolutionary diversity, reflecting a complex history of genetic exchange and adaptation. Ti plasmids are not monolithic entities that evolved from a common ancestor through gradual change; instead, they are considered evolutionary mosaics composed of both homologous and non-homologous sequences. apsnet.org This mosaicism suggests that different opine synthesis and catabolism systems were acquired from diverse sources over time. asm.org
The classification of Agrobacterium strains and their Ti plasmids has traditionally been based on the specific opines they induce and catabolize, such as nopaline, octopine (B30811), and others. universiteitleiden.nloup.com This has led to the identification of various opine profiles, the development of which may have conferred evolutionary advantages in specific ecological niches. universiteitleiden.nl For instance, some Ti plasmids are associated with the production of nopaline and agrocinopine (B1665078), while others produce leucinopine. oup.com
Research has revealed that the ability to catabolize opines is not exclusive to Agrobacterium. asm.org Other microorganisms, including various species of Pseudomonas, Arthrobacter, and even some fungi, have been isolated from crown gall tumors and shown to utilize opines, indicating that the genes for opine catabolism are subject to horizontal gene transfer within the microbial community. asm.org
The evolutionary pathways for the catabolism of different opine families also appear to be distinct. For example, the genes responsible for the utilization of Amadori opines, like deoxyfructosyl glutamine, are not related at the amino acid sequence level to those for other opines, suggesting that these systems evolved convergently from independent origins. nih.gov This diversity highlights the adaptive plasticity of microorganisms in response to the unique chemical environments created by crown gall tumors.
Interaction with Host and Bacterial Transport Systems
The specific utilization of this compound by Agrobacterium is critically dependent on highly specialized transport systems that recognize and internalize the molecule from the extracellular environment of the tumor. asm.orgnih.gov These transport systems are encoded by genes on the Ti plasmid, ensuring that only the bacterium that induced opine synthesis can benefit from it. universiteitleiden.nl
Characterization of Specific Opine Permeases (e.g., in Agrobacterium)
The uptake of opines like this compound into Agrobacterium is mediated by ATP-binding cassette (ABC) transporters, which are multi-component permease systems. asm.orgnih.gov These transporters are highly specific and are only induced in the presence of their cognate opine substrates. asm.org For nopaline and this compound, the transport system is encoded by the nopaline catabolism (noc) region on the Ti plasmid. asm.orgoup.com
The key components of these ABC transporters include a periplasmic substrate-binding protein (PBP), one or two transmembrane domains (TMDs), and one or two nucleotide-binding domains (NBDs) that hydrolyze ATP to power the transport. ebi.ac.uk In the case of the nopaline/nopalinic acid system, the PBP is known as NocT. nih.gov NocT is responsible for initially binding the opine in the periplasmic space with high affinity and delivering it to the membrane-spanning components of the transporter. nih.gov
Interestingly, while highly specific, there is some crossover in recognition. The nopaline-type PBP, NocT, can recognize and bind both nopaline and octopine. nih.gov The genes encoding the nopaline permease show sequence similarity to bacterial transport systems for basic amino acids like arginine, lysine (B10760008), and ornithine, which is logical given that opines are amino acid derivatives. asm.orgresearchgate.net
Table 1: Components of the Nopaline/Nopalinic Acid ABC Transport System in Agrobacterium
| Component | Gene Region | Type | Function | References |
| NocT | noc | Periplasmic Binding Protein (PBP) | Binds nopaline and this compound in the periplasm and delivers them to the membrane transporter. | nih.gov |
| Membrane Proteins | noc | Transmembrane Domains (TMDs) | Form the channel through the inner bacterial membrane for opine passage. | asm.orgebi.ac.uk |
| ATP-binding Proteins | noc | Nucleotide-Binding Domains (NBDs) | Hydrolyze ATP to provide the energy for the transport process. | asm.orgebi.ac.uk |
| NocR | noc | Regulatory Protein | A transcriptional regulator that controls the expression of the opine catabolism and transport genes in response to nopaline. | nih.gov |
Mechanisms of this compound Uptake and Export
The uptake of this compound is an active transport process, requiring cellular energy in the form of ATP. researchgate.net The process is initiated when this compound, released from the plant tumor cells, diffuses into the periplasmic space of a nearby Agrobacterium cell. Here, it is captured by the NocT periplasmic binding protein. nih.gov
Binding of this compound induces a conformational change in NocT, which then docks with its cognate membrane-spanning transporter complex. This interaction triggers ATP hydrolysis by the NBDs on the cytoplasmic side of the membrane. The energy released drives the translocation of this compound across the inner membrane and into the bacterial cytoplasm, where it can be catabolized. asm.orgebi.ac.uk
The entire uptake system is inducible. asm.orgasm.org The presence of nopaline or this compound in the environment is detected by the regulatory protein NocR, which then activates the transcription of the noc genes, leading to the synthesis of the permease and catabolic enzymes. nih.gov This ensures that the bacterium only expends energy producing these proteins when their substrate is available. While uptake mechanisms are well-defined, specific export systems for this compound from the bacterial cell are not a primary feature of this interaction, as the bacterium's goal is to accumulate and consume the opine, not export it. The initial release of this compound is from the transformed plant cells, which are unable to metabolize it. nih.gov
Synthetic Routes and Chemical Modifications of Nopalinic Acid
Historical Chemical Synthesis Approaches
Detailed historical records specifically outlining the synthesis of nopalinic acid are not extensively documented in readily available scientific literature. However, early organic synthesis techniques provide a framework for how such compounds might have been approached. One potential, though not specifically cited for this compound, early method could have involved the degradation of a more complex parent molecule.
Aqueous Hydrazinolysis of Nopaline (B31955): Reaction Mechanism and Yield Optimization
Information regarding the specific use of aqueous hydrazinolysis of nopaline for the direct synthesis of this compound is scarce in published research. Hydrazinolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrazine. In the context of related compounds, this method has been used to cleave amide or imide bonds. Hypothetically, if nopaline were subjected to hydrazinolysis, the reaction would target specific bonds within the molecule to yield this compound. However, without specific studies on this reaction for this compound, details on the reaction mechanism and yield optimization remain speculative.
Limitations of Early Synthesis Methods (e.g., reaction time, purity)
General limitations associated with early organic synthesis methods likely would have applied to any initial attempts at producing this compound. These challenges often included:
Long Reaction Times: Early synthetic protocols frequently required extended reaction periods, sometimes spanning several days, to achieve desired product formation.
Low Purity: The resulting crude products were often of low purity, containing a mixture of starting materials, byproducts, and the desired compound. This necessitated extensive and often inefficient purification steps.
Modern Reductive Condensation Strategies
Contemporary approaches to the synthesis of this compound and similar compounds predominantly utilize reductive condensation (also known as reductive amination). This powerful and versatile method involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Sodium Cyanoborohydride (NaBH₃CN) Mediated Reactions
Sodium cyanoborohydride (NaBH₃CN) is a widely used reducing agent in reductive amination due to its mild nature and selectivity. chemicalbook.comorganic-chemistry.orgcommonorganicchemistry.com Unlike stronger reducing agents like sodium borohydride, NaBH₃CN is stable in weakly acidic conditions, which are often optimal for imine formation. chemicalbook.comcommonorganicchemistry.com The reaction rate for the reduction of the intermediate iminium ion is significantly faster than the reduction of the starting aldehyde or ketone, allowing for a one-pot procedure. chemicalbook.comorganic-chemistry.org
The general mechanism for the reductive amination to form a secondary amine, such as this compound, involves two key steps:
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium cation.
Reduction: The hydride from sodium cyanoborohydride attacks the iminium carbon, reducing it to the final amine product.
Optimization of Reaction Conditions: pH, Temperature, and Solvent Systems
The efficiency of reductive amination is highly dependent on carefully controlled reaction conditions.
pH: The pH of the reaction medium is a critical parameter. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which facilitate the dehydration step. However, at very low pH, the amine starting material can be protonated, rendering it non-nucleophilic. Sodium cyanoborohydride is effective in the pH range of 3-4 for reducing carbonyl compounds but is often used at a slightly higher pH of around 6 for reductive amination to balance imine formation and reduction. chemicalbook.comharvard.edu
Temperature: These reactions are often carried out at room temperature. However, in some cases, gentle heating may be applied to accelerate imine formation, while other protocols may utilize cooling to 0°C during the addition of the reducing agent. commonorganicchemistry.com
Solvent Systems: The choice of solvent is crucial for ensuring the solubility of all reactants. Protic solvents such as methanol (B129727) and ethanol (B145695) are commonly used. commonorganicchemistry.com Aqueous solvent systems can also be employed, taking advantage of the water stability of NaBH₃CN. commonorganicchemistry.com
Below is a table summarizing typical reaction conditions for reductive amination.
| Parameter | Condition | Rationale |
| pH | 4 - 6 | Balances amine nucleophilicity and imine formation. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Solvent | Methanol, Ethanol, Water | Ensures solubility of reactants. |
| Reducing Agent | Sodium Cyanoborohydride | Provides selective reduction of the iminium ion. |
Purification and Isolation Methodologies for Synthetic this compound (e.g., Ion-Exchange Chromatography, Isoelectric Crystallization)
Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, byproducts, and salts. A multi-step purification process is typically required to isolate pure this compound.
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating molecules based on their net charge. google.comresearchgate.nettaylorfrancis.com Since this compound is an amino acid, its charge is pH-dependent. At a pH below its isoelectric point (pI), it will carry a net positive charge and can be purified using a cation-exchange resin. nestgrp.com Conversely, at a pH above its pI, it will be negatively charged and can be separated using an anion-exchange resin. google.com By applying a salt gradient or changing the pH of the mobile phase, the bound this compound can be eluted from the column, separating it from neutral impurities and other charged species. nestgrp.com
Isoelectric Crystallization: This method exploits the principle that the solubility of an amino acid is at its minimum at its isoelectric point (pI), the pH at which the molecule has no net electrical charge. researchgate.netnih.govresearchgate.net By adjusting the pH of a concentrated solution of the crude product to the pI of this compound, its solubility decreases significantly, leading to its crystallization out of the solution. This is an effective method for obtaining a highly purified solid product. The efficiency of crystallization can be influenced by factors such as protein concentration, temperature, and the presence of precipitating agents.
The table below outlines the principles of these purification techniques.
| Purification Method | Principle | Key Parameters |
| Ion-Exchange Chromatography | Separation based on net charge. | pH of the mobile phase, ionic strength of the elution buffer. |
| Isoelectric Crystallization | Minimum solubility at the isoelectric point. | pH of the solution, concentration of the solute. |
Alternative Synthetic Pathways
Alternative synthetic methodologies for this compound and its derivatives are continually being explored to improve efficiency, yield, and scalability, as well as to generate novel analogs for structure-activity relationship (SAR) studies. These pathways often leverage enzymatic transformations or refined chemical strategies to overcome limitations associated with traditional synthetic routes.
Alkaline Hydrolysis of Nopaline Derivatives: Efficiency and Scale-Up Considerations
The synthesis of this compound can be achieved through the alkaline hydrolysis of nopaline, its naturally occurring amide precursor. This method involves the cleavage of the amide bond in nopaline under basic conditions to yield this compound and L-arginine.
The efficiency of this hydrolysis is dependent on several factors, including the concentration of the base (e.g., sodium hydroxide (B78521) or potassium hydroxide), reaction temperature, and reaction time. Optimization of these parameters is crucial to maximize the yield of this compound while minimizing potential side reactions, such as racemization or degradation of the product.
A key challenge in scaling up the alkaline hydrolysis of nopaline derivatives is ensuring consistent reaction conditions and efficient removal of the arginine by-product. The table below outlines some of the key parameters and their impact on the efficiency and scalability of the process.
| Parameter | Effect on Efficiency | Scale-Up Considerations |
| Base Concentration | Higher concentrations can increase the reaction rate but may also lead to side reactions. | Requires careful control of pH and temperature to avoid product degradation. |
| Temperature | Increased temperature accelerates the reaction but can also promote undesirable side reactions. | Requires robust heating and cooling systems to maintain optimal temperature. |
| Reaction Time | Sufficient time is needed for complete hydrolysis, but prolonged times can lead to product degradation. | Optimization is necessary to balance reaction completion with process throughput. |
| Purification Method | Ion-exchange chromatography offers high purity but can be a bottleneck in large-scale production. | Development of alternative, more scalable purification methods like crystallization is desirable. |
Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, a variety of derivatives are synthesized. These studies aim to identify the key structural features responsible for its biological activity and to develop analogs with improved potency, selectivity, or pharmacokinetic properties.
Design and Synthesis of Analogs with Modified Ornithine or α-Ketoglutarate Moieties
The design of this compound analogs often focuses on modifications of its two main structural components: the ornithine moiety and the α-ketoglutarate moiety.
Modifications of the Ornithine Moiety:
Systematic modifications of the ornithine portion of this compound can provide valuable insights into the SAR. These modifications can include:
Altering the side chain length: Synthesizing analogs with amino acid side chains that are shorter or longer than the n-propylamine side chain of ornithine can probe the spatial requirements of the binding pocket.
Introducing functional groups: The incorporation of different functional groups, such as hydroxyl, halogen, or aromatic rings, onto the side chain can explore the impact of polarity, hydrophobicity, and steric bulk on activity.
Modifying the stereochemistry: The synthesis of diastereomers by using D-ornithine instead of L-ornithine can reveal the stereochemical preferences of the target receptor or enzyme.
The synthesis of these analogs typically involves the reductive amination of α-ketoglutaric acid with the corresponding modified amino acid.
Modifications of the α-Ketoglutarate Moiety:
The α-ketoglutarate portion of this compound can also be a target for chemical modification. Key strategies include:
Esterification of the carboxylic acid groups: Converting one or both of the carboxylic acid groups to esters can modulate the molecule's polarity and cell permeability.
Replacement of the ketone group: The ketone functionality can be replaced with other groups, such as an alcohol or an oxime, to investigate its role in binding.
Bioisosteric replacement: The carboxylic acid groups can be replaced with bioisosteres, such as tetrazoles or phosphonates, to potentially improve metabolic stability or binding affinity.
The following table summarizes some of the key analog designs and their rationale for SAR studies.
| Moiety Modified | Type of Modification | Rationale for Synthesis |
| Ornithine | Variation in side chain length | To determine the optimal side chain length for biological activity. |
| Ornithine | Introduction of functional groups | To probe the effects of polarity, hydrophobicity, and steric bulk. |
| α-Ketoglutarate | Esterification of carboxyl groups | To enhance cell permeability and modify solubility. |
| α-Ketoglutarate | Replacement of the ketone group | To assess the importance of the ketone for target interaction. |
Development of Conjugates for Targeted Research Applications
To facilitate targeted research applications, this compound and its derivatives can be conjugated to various molecular probes. These conjugates are valuable tools for studying the mechanism of action, cellular uptake, and biodistribution of this compound.
Common conjugation strategies include:
Fluorescent Labeling: Attaching a fluorescent dye, such as fluorescein (B123965) or rhodamine, to this compound allows for its visualization in cells and tissues using fluorescence microscopy. This can provide information on its subcellular localization and trafficking.
Biotinylation: Conjugating this compound to biotin (B1667282) enables its detection and purification using avidin (B1170675) or streptavidin-based affinity methods. Biotinylated probes are useful for identifying binding partners and for developing pull-down assays.
Photoaffinity Labeling: The incorporation of a photoactivatable group, such as an azido (B1232118) or benzophenone (B1666685) moiety, allows for the covalent cross-linking of the this compound conjugate to its biological target upon UV irradiation. This is a powerful technique for target identification.
Attachment to Solid Supports: Immobilizing this compound on a solid support, such as agarose (B213101) beads, can be used for affinity chromatography to isolate and identify its binding proteins from complex biological samples.
The design of these conjugates requires careful consideration of the linker used to attach the probe to this compound. The linker should be stable under physiological conditions and should not interfere with the biological activity of the parent molecule.
Computational and Theoretical Studies on Nopalinic Acid
Molecular Modeling of Nopalinic Acid Interactions with Biological Targets
Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for investigating its interaction with enzymes, such as nopaline (B31955) synthase.
Ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, in this case, how this compound fits into the active site of nopaline synthase. mdpi.com This technique allows researchers to visualize the binding mode and identify key amino acid residues involved in the interaction. preprints.org Molecular dynamics (MD) simulations build upon this by simulating the movement of every atom in the protein-ligand complex over time, providing a dynamic view of the binding process and the stability of the interaction. arxiv.orgnih.gov
While specific MD simulation studies focusing exclusively on the this compound-nopaline synthase complex are not extensively documented in publicly available literature, the principles of these methods are well-established. mdpi.comnih.govmdpi.com Such simulations would involve placing a modeled 3D structure of this compound into the known crystal structure of nopaline synthase. The system would then be subjected to simulated physiological conditions to observe the dynamic interactions. plos.orgnih.gov These simulations can reveal the conformational changes in both the ligand and the enzyme upon binding and can help elucidate the mechanism of catalysis. nih.gov
A primary goal of molecular modeling is to predict the binding affinity between a ligand and its protein target. nih.govarxiv.orgbiorxiv.org This is often expressed as a binding free energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. uniprot.org Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate these binding energies from MD simulation trajectories. uniprot.org
For this compound, predicting its binding affinity to nopaline synthase is crucial for understanding whether it is a primary or secondary substrate compared to nopaline. The enzyme is known to synthesize both compounds. wikigenes.org Computational studies could systematically compare the binding energies of this compound and nopaline with the enzyme. researchgate.net This would provide a theoretical basis for the observed substrate preference and could help explain the relative abundance of these opines in crown gall tumors.
The mechanism of substrate recognition can also be explored. By analyzing the interactions observed in docking and MD studies, researchers can identify the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that are critical for the enzyme to recognize and bind this compound. researchgate.net For instance, a structural comparison of the binding site of the NocT protein with nopaline and pyronopaline (B1202721) has revealed key residues involved in ligand binding. researchgate.net Similar in silico mutagenesis studies, where key residues in the nopaline synthase active site are computationally altered, could further clarify their importance for this compound binding.
Interactive Table 7.1: Illustrative Data from a Hypothetical Docking Study of this compound with Nopaline Synthase
This table represents the type of data that would be generated from a molecular docking and binding energy calculation study. The values are for illustrative purposes only.
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -7.8 | Arg102, Tyr39, Ser169 | 3 |
| Nopaline | -8.5 | Arg102, Tyr39, Glu36 | 4 |
| Ornithine | -5.2 | Arg102, Glu36 | 2 |
| α-ketoglutarate | -6.1 | Ser169 | 2 |
Systems Biology Approaches for Opine Metabolic Networks
Systems biology aims to understand biological systems as a whole by integrating various levels of information, from the genome to the metabolome. nih.gov This approach is particularly powerful for studying metabolic networks, where numerous interconnected reactions determine the physiological state of an organism.
The catabolism of opines, including this compound, by Agrobacterium tumefaciens is a key aspect of the crown gall disease cycle. researchgate.netnih.gov To study this complex metabolic system, researchers can construct genome-scale metabolic models (GSMMs). nih.govresearchgate.net A GSMM is a mathematical representation of all the known metabolic reactions in an organism, derived from its annotated genome and biochemical data. nih.gov
A genome-scale metabolic model for A. tumefaciens C58, named iNX1344, has been reconstructed. nih.govresearchgate.net This model includes 1,344 genes, 1,441 reactions, and 1,106 metabolites. nih.govresearchgate.net While the model provides a comprehensive framework for the organism's metabolism, specific pathways for this compound catabolism would need to be carefully curated and validated within this model. This involves identifying the genes encoding the enzymes responsible for the transport and breakdown of this compound and representing these reactions in the model. researchgate.netnih.gov The metabolic network of opines shows that nopaline synthase (NOS) can synthesize this compound. researchgate.net
Once a GSMM incorporating this compound pathways is established, flux balance analysis (FBA) can be used to predict the flow of metabolites (fluxes) through the network under different conditions. FBA is a mathematical technique that calculates the distribution of metabolic fluxes that maximizes a specific cellular objective, such as biomass production, while adhering to the constraints of stoichiometry and reaction capacities.
By simulating the growth of A. tumefaciens with this compound as the sole carbon or nitrogen source, FBA can predict the optimal pathways for its utilization and how resources are allocated to different cellular processes. For example, it could be used to predict the growth yield on this compound versus other opines or standard nutrients. Furthermore, by integrating experimental data, such as transcriptomics or proteomics, into the model, researchers can obtain more accurate predictions of the metabolic state of the bacterium when it is catabolizing this compound.
Interactive Table 7.2: Conceptual Output from a Flux Balance Analysis of this compound Catabolism
This table illustrates the kind of predictions FBA could provide for key metabolic fluxes (in mmol/gDW/hr) when A. tumefaciens is grown on different substrates. The values are hypothetical.
| Metabolic Pathway | Flux on Glucose | Flux on Nopaline | Flux on this compound |
| This compound Uptake | 0 | 0 | 10 |
| Glycolysis | 15 | 8 | 7 |
| TCA Cycle | 12 | 18 | 16 |
| Amino Acid Synthesis | 5 | 3 | 3.5 |
| Biomass Production | 0.9 | 0.75 | 0.7 |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific chemoinformatic technique that aims to correlate the chemical structure of compounds with their biological activity. acs.orgmdpi.comnih.govchemmethod.comresearchgate.nettaylorandfrancis.commdpi.comnih.govacs.org
While no specific QSAR studies for this compound are currently available in the literature, these methods hold potential for exploring the chemical space around opine-like molecules. A QSAR study would involve compiling a dataset of molecules structurally related to this compound and measuring their activity, for example, their binding affinity to nopaline synthase or their efficiency as a nutrient for A. tumefaciens.
Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can include properties like molecular weight, logP (a measure of hydrophobicity), number of hydrogen bond donors and acceptors, and various topological and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity. acs.orgchemmethod.comresearchgate.net
Such a model could be used to:
Predict the activity of new, unsynthesized opine analogs.
Identify the key structural features of this compound that are important for its biological function.
Guide the design of novel inhibitors of nopaline synthase or opine catabolism.
Interactive Table 7.3: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs
This table lists some common molecular descriptors that would be calculated in a QSAR study.
| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Polar Surface Area (Ų) |
| This compound | 262.26 | -5.9 | 4 | 6 | 148.8 |
| Nopaline | 334.34 | -6.4 | 6 | 7 | 171.9 |
| Analog A | 276.29 | -5.5 | 4 | 6 | 148.8 |
| Analog B | 248.23 | -6.2 | 3 | 6 | 137.6 |
Development of QSAR Models for Predicting Biological Activity of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uestc.edu.cnmdpi.com The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. mdpi.com While specific QSAR models extensively detailing the biological activity of this compound and its direct analogs are not prominently available in publicly accessible research, the methodology provides a robust framework for how such studies could be conducted.
The development of a QSAR model typically involves several key steps:
Data Set Selection: A group of structurally related compounds (analogs) with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing or acquiring various analogs and testing their activity on a specific biological target.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others. psu.edujocpr.com
Model Building: Using statistical methods, a mathematical model is created that correlates the calculated descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). uestc.edu.cnpsu.edu
Validation and Prediction: The model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. mdpi.comresearchgate.net A validated model can then be used to predict the activity of new, untested analogs, prioritizing them for synthesis and experimental testing. mdpi.comnih.gov
Evolutionary Bioinformatics and Phylogenomic Analysis of Opine-Related Genes
Evolutionary bioinformatics provides critical insights into the origins and diversification of genes involved in opine metabolism. A key area of research is the study of naturally transgenic plants (nGMOs), which have incorporated T-DNA from Agrobacterium into their genomes through natural horizontal gene transfer events that occurred millions of years ago. mdpi.comresearchgate.net Phylogenomic analysis of these transferred opine-related genes helps unravel the evolutionary history of the host plants.
A prominent study focused on the evolutionary fate of opine synthesis genes in 18 species of the Arachis (peanut) genus. mdpi.comnih.gov These plants are known to contain cellular T-DNA (cT-DNA) sequences homologous to those from Agrobacterium. mdpi.com Using bioinformatic and molecular genetics methods, researchers characterized the natural transgenes in these species. mdpi.com
The findings revealed a distinct evolutionary trajectory for different opine synthesis genes. Genes related to the agropine (B1203042) synthesis pathway were found to be lost or preserved only as small fragments in the majority of the Arachis species studied. mdpi.comnih.gov In contrast, genes similar to cucumopine (B57430) synthases (cus-like) were found to be structurally intact and expressed in a tissue-specific manner in almost all investigated species, suggesting they are under a stabilizing selection regime. researchgate.netmdpi.com
The intraspecific variability observed in the structure and expression of the cus-like gene in cultivated peanuts highlights ongoing evolutionary processes. nih.gov This diversity of horizontally transferred gene sequences serves as a valuable tool for clarifying the phylogeny of Arachis species and identifying potential hybridization events, which can inform modern breeding programs. mdpi.com
The table below summarizes the findings on natural transgenes identified in various Arachis species through the analysis of Sequence Read Archive (SRA) data, indicating the presence of homologs to different opine biosynthesis genes.
| Arachis Species | Section | Homologous Opine Synthesis Genes Detected |
|---|---|---|
| A. batizocoi | Arachis | cus-like |
| A. benensis | Procumbentes | cus-like |
| A. cardenasii | Arachis | cus-like, mas1' |
| A. cruziana | Erectoides | cus-like |
| A. decora | Erectoides | cus-like |
| A. duranensis | Arachis | cus-like, mas1', mas2', ags |
| A. hoehnei | Erectoides | cus-like, mas1', mas2', ags |
| A. hypogaea | Arachis | cus-like, mas1', mas2', ags |
| A. ipaensis | Arachis | cus-like, mas1', mas2', ags |
| A. kempff-mercadoi | Erectoides | cus-like |
Data adapted from a study on the evolutionary fate of opine synthesis genes in Arachis L. genomes. mdpi.com
Phylogenetic analysis based on opine synthesis genes from bacterial Ti plasmids further illuminates their evolutionary relationships. Studies comparing Ti plasmids from different Agrobacterium strains show that plasmids producing the same type of opine are not always closely related, suggesting complex histories of gene exchange and recombination. nih.gov For example, the evolutionary analysis of the succinamopine-type plasmid pTiEU6 revealed it is closely related to nopaline-type plasmids, indicating an evolutionary path where opine synthesis and catabolism regions were likely replaced. researchgate.net This mosaic evolution of Ti plasmids is a key driver in the diversification of opine-related systems in bacteria.
Omics Based Research Approaches for Nopalinic Acid Studies
Genomics and Comparative Genomics in Opine-Producing Organisms
Genomics and comparative genomics have been instrumental in identifying the genetic basis of nopalinic acid synthesis and breakdown. By sequencing and comparing the genomes of different Agrobacterium strains and related bacteria, researchers have pinpointed the specific gene clusters responsible for opine metabolism. oup.combiorxiv.org
Identification of Gene Clusters (e.g., noc operons) Involved in this compound Metabolism
The catabolism of nopaline (B31955) and this compound is primarily controlled by a set of genes organized into the nopaline catabolism (noc) operon, located on the Ti (tumor-inducing) or At (accessory) plasmids of Agrobacterium. nih.govplos.organnualreviews.org Detailed genomic analyses have revealed the specific genes within this operon responsible for the transport and degradation of these opines. nih.govresearchgate.net For instance, studies have identified genes such as noxA and noxB within the noc region that are crucial for the oxidative cleavage of nopaline. plos.org The noc region also contains genes that code for transport systems, ensuring the uptake of nopaline and this compound by the bacterium. researchgate.net
Comparative genomics has shown that while the core function of these gene clusters is conserved, their organization can vary between different plasmids and bacterial strains. nih.govresearchgate.net For example, the genetic maps of pTiC5.7/pTiC6.5 and pOC-Colt5.8 both contain a NOC region responsible for the transport and catabolism of nopaline and this compound, but with some differences in gene arrangement. nih.govresearchgate.net
| Gene/Region | Putative Function in this compound Metabolism | Found in Plasmids | Reference |
| NOC region | Transport and catabolism of nopaline and this compound | pTiC5.7/pTiC6.5, pOC-Colt5.8 | nih.gov |
| noxA, noxB | Suspected involvement in the oxidative cleavage of nopaline | pTiC58 | plos.org |
| noc transport genes | Uptake of nopaline and related compounds | Nopaline Ti plasmids | researchgate.net |
Evolution of Ti and Opine-Catabolic Plasmids and Their this compound-Related Genes
The "opine concept" posits that Agrobacterium genetically engineers its host plant to produce specific opines, which it can then exclusively use as a source of carbon, nitrogen, and energy. asm.org This creates a selective advantage for the pathogenic bacterium. asm.org The genes for opine catabolism, including those for this compound, are located on the Ti plasmid outside the T-DNA region that is transferred to the plant. annualreviews.org
Furthermore, evidence suggests that genes for opine catabolism may have evolved from genes with other functions within the bacterial genome. nih.gov The presence of opine catabolic genes on various plasmids, including non-Ti plasmids, and even on the chromosomes of some bacteria, indicates a complex evolutionary history involving gene transfer between different bacterial species. biorxiv.orgasm.orgresearchgate.net This highlights the adaptability of bacteria in acquiring the genetic tools to exploit unique nutritional niches like the one created by opine-producing plants.
Transcriptomics for Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a snapshot of the genes that are active under specific conditions. wikipedia.orgthermofisher.com This approach is crucial for understanding how organisms respond to environmental cues, such as the presence of this compound.
Analysis of Gene Upregulation/Downregulation in Response to this compound Presence
Gene expression profiling experiments can reveal which genes are turned on or off when a bacterium encounters this compound. wikipedia.orgnih.gov In Agrobacterium, the presence of opines like nopaline induces the expression of the noc operon, leading to the synthesis of the enzymes required for their catabolism. annualreviews.orgasm.org This induction is a tightly regulated process, often involving a regulatory protein that binds to the opine and then activates transcription of the catabolic genes. asm.org
For example, studies have shown that the expression of genes involved in the transport and degradation of opines is significantly upregulated in the presence of their specific substrate. nih.gov While direct transcriptomic data solely for this compound is limited, the well-studied nopaline system serves as a strong model. It is expected that this compound would induce a similar, if not identical, set of genes within the noc operon.
| Condition | Expected Gene Expression Change | Genes/Operons Affected | Reference |
| Presence of Nopaline/Nopalinic Acid | Upregulation | noc operon (including transport and catabolic genes) | annualreviews.orgasm.org |
| Absence of Nopaline/Nopalinic Acid | Basal or repressed expression | noc operon | asm.org |
Differential Gene Expression in Plant-Bacterial Interaction Systems
The interaction between Agrobacterium and its host plant is a complex interplay of signaling and metabolic exchange, and transcriptomics can illuminate the gene expression changes in both organisms during this process. imrpress.commdpi.com When Agrobacterium infects a plant and induces tumor formation, the transformed plant cells begin to produce opines, including this compound. wikipedia.org
Transcriptomic analysis of the plant tumor would likely show the expression of the T-DNA genes responsible for opine synthesis. apsnet.org Concurrently, transcriptomic analysis of the Agrobacterium population in the vicinity of the tumor would reveal the upregulation of the noc operon as the bacteria adapt to utilize the available this compound. asm.orgresearchgate.net
Differential gene expression studies comparing resistant and susceptible plant responses to pathogens have shown that a wide range of genes are involved, including those related to defense, hormone signaling, and secondary metabolism. escholarship.orgbiorxiv.orgfrontiersin.org In the context of Agrobacterium infection, the plant's transcriptome would reflect its response to the pathogen, while the bacterium's transcriptome would show its adaptation to the host environment and the utilization of opines.
Proteomics for Enzyme and Protein Expression Analysis
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. researchgate.net This is a critical step beyond genomics and transcriptomics, as proteins are the actual functional molecules in the cell. metabolon.com Proteomic studies can identify the specific enzymes and other proteins that are expressed in response to this compound and are involved in its metabolism.
By comparing the proteomes of Agrobacterium grown in the presence and absence of this compound, researchers can identify the enzymes that are specifically induced for its catabolism. This would include the components of the nopaline/nopalinic acid transport system and the enzymes that catalyze its breakdown. annualreviews.org For example, proteomic analysis could confirm the expression of the protein products of the noxA and noxB genes. plos.org
Furthermore, proteomics can be used to study post-translational modifications of these enzymes, which can be crucial for their activity and regulation. Techniques like mass spectrometry are central to identifying and quantifying the proteins present in a sample. nih.govbiorxiv.orgjci.orgnih.gov While specific proteomic studies focused solely on this compound are not abundant, the methodologies are well-established and have been applied to study related metabolic pathways, such as fatty acid metabolism and amino acid metabolism in various biological contexts. nih.govnih.gov
| Protein Category | Expected Expression Change in Presence of this compound | Examples of Potential Proteins | Reference |
| Transport Proteins | Upregulation | Periplasmic binding proteins and membrane components of the noc transport system | researchgate.net |
| Catabolic Enzymes | Upregulation | Nopaline oxidase (products of noxA/B) and other degradative enzymes | plos.organnualreviews.org |
| Regulatory Proteins | May be upregulated or have altered activity | NocR (regulatory protein for the noc operon) | asm.org |
Quantification of Nopaline Synthase and Opine Catabolism Proteins
The abundance of key enzymes directly governs the flux through metabolic pathways. Quantitative proteomics enables the precise measurement of proteins involved in both the synthesis and degradation of this compound. Nopaline synthase (NOS) is the enzyme responsible for synthesizing nopaline and this compound through the reductive condensation of α-ketoglutarate with L-arginine or L-ornithine, respectively. frontiersin.orgnih.govannualreviews.org Conversely, opine catabolism is handled by a suite of proteins, including opine permeases for transport into the bacterial cell and opine dehydrogenases (or oxidases) that break the compounds down into their constituent amino acids and keto acids. researchgate.netresearchgate.netresearchgate.net
Advanced proteomic techniques, such as those employing Isobaric Tags for Relative and Absolute Quantification (iTRAQ) combined with mass spectrometry, allow for the simultaneous identification and quantification of thousands of proteins from complex biological samples. acs.org Such methods can be applied to quantify the expression levels of nopaline synthase in transgenic plant tissues or the abundance of catabolic enzymes in bacteria like Agrobacterium tumefaciens under various conditions. researchgate.netacs.org This quantitative data is essential for understanding how the synthesis and degradation of this compound are regulated in response to different biological cues or environmental stimuli.
Table 1: Key Proteins in this compound Synthesis and Catabolism This table is interactive. You can sort and filter the data.
| Protein Name | Function | Pathway | Typical Organism |
|---|---|---|---|
| Nopaline Synthase (NOS) | Synthesis of nopaline and this compound | Biosynthesis | Transgenic Plants, Agrobacterium-induced tumors |
| Opine Permease (e.g., NocT, OccJ) | Transport of opines across the bacterial membrane | Catabolism | Agrobacterium tumefaciens, Pseudomonas spp. |
| Opine Dehydrogenase/Oxidase (e.g., NoxB, OoxB) | Cleavage of opines into amino acids and keto-acids | Catabolism | Agrobacterium tumefaciens, Pseudomonas spp. |
| Regulatory Proteins (e.g., NocR, AccR) | Transcriptional regulation of catabolism genes | Catabolism Regulation | Agrobacterium tumefaciens |
Characterization of Protein-Protein Interactions in this compound Pathways
The functionality of metabolic pathways often relies on complex interactions between their constituent proteins. These interactions can form multi-enzyme complexes, known as metabolons, that facilitate substrate channeling and enhance catalytic efficiency. Characterizing these protein-protein interactions (PPIs) is critical for a complete understanding of this compound metabolism.
Metabolomics for Comprehensive Metabolic Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a direct functional readout of the physiological state of an organism. For this compound research, metabolomics is indispensable for its detection and for understanding its relationship with broader metabolic networks.
Untargeted and Targeted Metabolomics to Identify this compound and Related Metabolites
Metabolomics studies can be broadly categorized as untargeted or targeted. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive metabolic snapshot and identify potential biomarkers. nih.govmdpi.com This approach has been successfully used to identify this compound in a variety of biological contexts. nih.govmdpi.combiorxiv.orgfrontiersin.orgnih.gov The primary analytical platform for these studies is liquid chromatography coupled with mass spectrometry (LC-MS), often using high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. nih.govmdpi.comnih.gov
Targeted metabolomics, in contrast, focuses on the precise quantification of a specific, predefined set of metabolites. Once untargeted studies identify this compound as a relevant compound, targeted methods can be developed for its accurate quantification across larger sample cohorts.
Several untargeted metabolomics studies have successfully detected and identified this compound in diverse biological samples, from rat serum to insect larvae and primate intestinal tissues. nih.govmdpi.combiorxiv.orgnih.gov These studies lay the groundwork for understanding the distribution and potential roles of this compound.
Correlation of this compound Levels with Specific Physiological States
A key application of metabolomics is to correlate changes in metabolite levels with specific physiological or pathological conditions. This can provide crucial insights into the biological function of a metabolite and its potential as a biomarker. Untargeted metabolomics studies have revealed significant correlations between the abundance of this compound and various physiological states.
For example, in a study on diabetic rats with cognitive impairment, this compound was identified as a differential metabolite, suggesting a potential link to the pathophysiology of the condition. nih.gov In another study, exposure to arecoline, a known hepatotoxin, led to a significant increase in this compound levels in rats, implicating it in the response to liver injury. mdpi.com Research on host-parasite interactions found that parasitization of Drosophila melanogaster larvae by the wasp Asobara japonica resulted in a significant increase in this compound content in the host. nih.govresearchgate.net Furthermore, studies in pigs have shown that the concentration of this compound in the liver is significantly correlated with the abundance of specific gut microbiota, such as Lactobacillus and Christensenellaceae_R-7_group. frontiersin.org
Table 2: Research Findings on the Correlation of this compound with Physiological States This table is interactive. You can sort and filter the data.
| Study Focus | Organism/Model | Physiological State | Observed Change in this compound | Analytical Method | Citation |
|---|---|---|---|---|---|
| Diabetic Cognitive Impairment | Rat (STZ-induced) | Type 2 Diabetes with Cognitive Impairment | Significantly altered levels | UPLC-Q-TOF-MS | nih.gov |
| Hepatotoxicity | Rat | Arecoline-induced liver damage | Significantly increased | UPLC-QE-Orbitrap-MS | mdpi.com |
| Host-Parasite Interaction | Drosophila melanogaster | Parasitization by Asobara japonica | Significantly increased | LC-MS | nih.govresearchgate.netscispace.com |
| Gut Microbiota Interaction | Ningxiang Pig | Correlation with gut bacteria abundance | Positively correlated with Lactobacillus; negatively with Christensenellaceae_R-7_group | LC-MS | frontiersin.org |
| Intestinal Metabolism | Non-human primate | Location-specific intestinal metabolome | Identified as a component of the intestinal tissue metabolome | Untargeted Metabolomics | biorxiv.org |
Integrated Multi-Omics Data Analysis
The complexity of biological systems necessitates analytical approaches that can integrate data from multiple omics levels (e.g., genomics, transcriptomics, proteomics, and metabolomics). This holistic approach provides a more complete picture than any single omics dataset alone. researchgate.net
Advanced Bioinformatic and Statistical Approaches for Data Integration
To make sense of large, multi-faceted datasets, advanced bioinformatic and statistical methods are essential. These approaches aim to identify meaningful relationships between different types of biological molecules.
A prime example of such integration is the use of correlation analysis to link metabolomic data with microbiome data. In a study on Ningxiang pigs, researchers used Spearman's correlation analysis to connect liver metabolite profiles, including this compound, with gut microbiota composition determined by 16S rRNA sequencing. frontiersin.org This allowed them to establish a statistically significant link between the abundance of specific bacterial genera and the concentration of this compound in the liver. frontiersin.org
Other advanced strategies include the use of network analysis. Bioinformatic tools can construct sequence similarity networks (SSNs) and genome neighborhood networks (GNNs) from genomic data to predict the function and diversity of metabolic pathways, such as those for opine-like molecules. nih.gov In other cases, metabolomics data is combined with network toxicology to predict the biological pathways affected by a particular compound or condition. mdpi.com These integrative methods are powerful for generating new hypotheses and for moving from large-scale data to functional biological insights regarding this compound.
Compound Reference Table
Network Analysis to Uncover Novel this compound-Related Biological Pathways
Omics-based research, particularly metabolomics, generates vast datasets that can be leveraged to understand the complex roles of specific compounds within biological systems. For a molecule like this compound, network analysis serves as a powerful tool to move beyond simple quantification and uncover its relationships with other molecules and its involvement in broader biological pathways. frontiersin.org This approach constructs and analyzes networks where nodes represent metabolites, proteins, or genes, and the edges (links) between them represent their interactions or correlations. frontiersin.org
Network analysis in metabolomics can be broadly categorized into two types: experimental networks and knowledge-based networks. frontiersin.org Experimental networks are built directly from experimental data, such as correlation networks where an edge between this compound and another metabolite indicates a statistically significant correlation in their abundance across different conditions. frontiersin.org Knowledge-based networks, on the other hand, integrate existing biological knowledge, mapping metabolites like this compound onto established metabolic pathway diagrams from databases like KEGG or MetaboAnalyst. frontiersin.orgnih.govmetaboanalyst.ca
A key application of this approach is in microbiota-metabolome correlation network analysis. In a study analyzing the relationship between gut microbiota and the metabolome in the intestinal tracts, this compound was identified as a node within these complex networks. biorxiv.org Such analyses can reveal, for instance, if the abundance of this compound is positively or negatively correlated with specific bacterial taxa. biorxiv.orgresearchgate.net A strong correlation might suggest that certain gut microbes are involved in the synthesis or degradation of this compound, or that this compound influences the growth of these microbes. These networks are often visualized using software like Cytoscape, where the thickness and color of the lines connecting nodes can represent the strength and direction (positive or negative) of the correlation. biorxiv.org
By analyzing the position and connections of this compound within these networks, researchers can generate new hypotheses. For example, if this compound clusters with metabolites known to be involved in amino acid metabolism, it reinforces its role in these processes. frontiersin.org Furthermore, if it connects to previously unrelated pathways, it can suggest novel biological functions. This data-driven approach is instrumental in moving from a list of altered metabolites to a functional understanding of their collective impact on biology. nih.govmetabolon.com
The table below illustrates a hypothetical correlation network involving this compound, based on findings where it was identified alongside other metabolites in omics studies.
| Node 1 | Node 2 | Correlation Type | Implied Biological Context |
| This compound | Lactobacillus | Positive | Gut microbiota interaction nih.gov |
| This compound | D-Lysine | Positive | Amino acid metabolism nih.gov |
| This compound | L-Hypoglycin A | Positive | Amino acid metabolism nih.gov |
| This compound | Indolelactic acid | Positive | Gut microbiota metabolism nih.gov |
| This compound | Collinsella | Negative | Gut microbiota interaction biorxiv.org |
This table is a representative example based on metabolites and taxa identified in conjunction with this compound in various studies. The correlations are illustrative of potential relationships that network analysis could uncover.
Predictive Modeling of Complex Biological Systems Based on Omics Data
Building on the insights from network analysis, omics data can be used to create predictive models of complex biological systems. mit.edu These models aim to forecast the behavior of a system, such as the progression of a disease or the response to a treatment, based on the input of multi-omics data, including metabolomic profiles that feature this compound. arxiv.orgmdpi.commdpi.com This represents a shift from descriptive to predictive science, a cornerstone of systems biology and personalized medicine. nih.govnih.gov
Predictive modeling utilizes machine learning and other computational algorithms to identify patterns and relationships in large datasets that are too complex for manual analysis. mit.eduresearchgate.net In the context of this compound, if its levels are consistently altered in a particular condition (as seen in studies on hepatotoxicity or parasitization), it could be incorporated as a feature in a predictive model. researchgate.netresearchgate.net For instance, a model could be trained on metabolomics data from healthy and diseased subjects to predict the likelihood of disease based on a new sample's metabolic profile.
The general workflow for creating such a model involves several key steps:
Data Acquisition: Gathering high-throughput omics data (e.g., metabolomics, transcriptomics, proteomics) from a well-defined cohort. researchgate.net
Feature Selection: Identifying the most informative molecules (like this compound) that are significantly associated with the outcome of interest. This step is crucial for reducing the complexity of the data and improving model performance. mdpi.com
Model Training: Using a portion of the dataset to "train" a machine learning algorithm (e.g., random forests, support vector machines, or deep learning networks). The model learns the relationships between the input features and the known outcomes. mit.eduresearchgate.net
Model Validation and Testing: Evaluating the model's predictive accuracy on a separate, unseen portion of the dataset to ensure its generalizability. arxiv.org
For example, researchers could develop a model to predict liver injury based on serum metabolite levels. If studies consistently show that this compound levels increase significantly during hepatotoxicity, its abundance could serve as a predictive biomarker within the model. nih.govresearchgate.net The model would integrate this information with data from dozens or hundreds of other metabolites to generate a robust predictive score.
The development of these predictive models is not only for diagnostics but also for understanding the system's dynamics. By simulating perturbations, such as hypothetically altering the level of this compound, researchers can predict the downstream effects on other parts of the biological network, offering insights into causal mechanisms. mit.edu While the direct application of predictive modeling centered specifically on this compound is still an emerging area, the methodologies are well-established in the broader field of systems biology and hold significant promise for elucidating the functional role of this and other metabolites. mdpi.comfrontiersin.org
The table below outlines the types of data and potential applications for predictive modeling involving this compound.
| Omics Data Type | Potential Predictive Application | Research Context Example |
| Metabolomics | Early diagnosis of metabolic stress | Predicting hepatotoxicity based on serum metabolite changes nih.gov |
| Metagenomics & Metabolomics | Predicting gut dysbiosis impact | Assessing the health of the gut microbiome based on metabolite-bacteria correlations nih.govbiorxiv.org |
| Transcriptomics & Metabolomics | Elucidating host-parasite interactions | Modeling the metabolic response of a host to parasitization researchgate.net |
Q & A
Q. How can researchers integrate historical data on this compound into contemporary meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
